molecular formula C23H25NO5 B2588608 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid CAS No. 2219379-94-7

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid

Cat. No.: B2588608
CAS No.: 2219379-94-7
M. Wt: 395.455
InChI Key: MNYYZPAXOZUISN-UHFFFAOYSA-N
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Description

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group attached to a piperidine ring, which is further connected to an acetic acid moiety. This compound is often used in peptide synthesis due to the presence of the Fmoc group, which serves as a protective group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid typically involves multiple steps:

    Fmoc Protection: The piperidine ring is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as triethylamine.

    Acetylation: The protected piperidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions to ensure consistency and safety.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Deprotected Amine: Resulting from the removal of the Fmoc group.

    Esters and Amides: Formed through reactions with alcohols and amines, respectively.

Scientific Research Applications

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides due to its Fmoc-protected amine.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

    Bioconjugation: Utilized in the modification of biomolecules for various biological studies.

    Material Science: Applied in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions to reveal the free amine for further reactions. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid
  • (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid

Uniqueness

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the types of peptides it can be used to synthesize. The presence of the Fmoc group also makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is essential.

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c25-22(26)15-28-13-16-9-11-24(12-10-16)23(27)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYYZPAXOZUISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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